2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid
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Overview
Description
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid is an organic compound with the molecular formula C6H10O3S2. It features a planar carbon atom connected to one oxygen and two sulfur atoms. This compound is notable for its use in reversible addition-fragmentation chain-transfer (RAFT) polymerization, where it acts as a chain transfer agent (CTA) for reversible-deactivation radical polymerization (RDRP) of vinyl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid typically involves the reaction of isopropyl chloroformate with potassium thioacetate, followed by hydrolysis. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or thioethers.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty polymers and materials with tailored properties.
Mechanism of Action
The mechanism by which 2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid exerts its effects involves its role as a chain transfer agent in RAFT polymerization. The compound facilitates the reversible addition and fragmentation of radicals, allowing for precise control over polymer growth. This process involves the formation of a stable intermediate that can reinitiate polymerization, leading to well-defined polymer structures .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Ethoxycarbonothioyl)sulfanyl]propanoic acid
- 2-[(Butylthiocarbonothioyl)thio]propanoic acid
- 2-[(Dodecylthiocarbonothioyl)thio]-2-methylpropionic acid
Uniqueness
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid is unique due to its specific structure, which provides distinct reactivity and stability in RAFT polymerization. Its isopropoxy group offers different steric and electronic properties compared to similar compounds, influencing its efficiency and selectivity as a chain transfer agent .
Properties
CAS No. |
6317-19-7 |
---|---|
Molecular Formula |
C6H10O3S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
2-propan-2-yloxycarbothioylsulfanylacetic acid |
InChI |
InChI=1S/C6H10O3S2/c1-4(2)9-6(10)11-3-5(7)8/h4H,3H2,1-2H3,(H,7,8) |
InChI Key |
OCKRQNFGBJJCRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)SCC(=O)O |
Origin of Product |
United States |
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